molecular formula C13H14N6O2 B2397529 N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide CAS No. 1421583-94-9

N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide

Cat. No.: B2397529
CAS No.: 1421583-94-9
M. Wt: 286.295
InChI Key: CRUYVCBYESMIBF-UHFFFAOYSA-N
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Description

N-(6-Morpholinopyrimidin-4-yl)pyrazine-2-carboxamide is a synthetic small molecule designed for research applications. This compound features a molecular framework combining a pyrazine carboxamide group with a morpholine-substituted pyrimidine core, a structure frequently investigated in medicinal chemistry for its potential to interact with biologically relevant enzymes . Compounds with the morpholinopyrimidine motif are of significant research interest due to their well-documented role as inhibitors of key cellular signaling pathways. Specifically, this structural class has been explored for its activity against protein kinases, such as members of the Protein Kinase C (PKC) family, and components of the PI3K/Akt/mTOR pathway, which are critical targets in oncology and inflammation research . For instance, related morpholinopyrimidine derivatives have demonstrated efficacy in inhibiting the production of inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2) in stimulated macrophage cells, suggesting potential for use in immunological studies . Similarly, such compounds are cited in patents for their utility as protein kinase inhibitors for treating various neoplasms . The integration of the pyrazine carboxamide group further enhances the molecule's properties as a protein-binding ligand, making it a valuable tool for researchers probing enzyme function and cellular signaling mechanisms. This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(6-morpholin-4-ylpyrimidin-4-yl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c20-13(10-8-14-1-2-15-10)18-11-7-12(17-9-16-11)19-3-5-21-6-4-19/h1-2,7-9H,3-6H2,(H,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUYVCBYESMIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with morpholinopyrimidine derivatives. One common method includes the use of coupling agents such as 1,3-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the carboxamide bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated pyrazine derivatives, which can be further utilized in various chemical and biological studies .

Scientific Research Applications

Biological Activities

Antibacterial Properties
Research indicates that N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide exhibits significant antibacterial activity against extended-spectrum β-lactamase (ESBL)-producing strains of Escherichia coli ST131. These strains are known for their resistance to multiple antibiotics, making them a critical target for new antibacterial agents.

Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of inflammatory mediators by targeting enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This inhibition occurs at both the mRNA and protein levels, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Antitubercular Activity
this compound has shown activity against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent. This property is particularly relevant given the global resurgence of tuberculosis and the need for effective treatments against resistant strains.

Therapeutic Applications

This compound has potential applications in treating various diseases due to its diverse biological activities:

Disease Area Potential Application
Antibacterial InfectionsTreatment against ESBL-producing E. coli
Inflammatory DiseasesPotential treatment for conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease
TuberculosisDevelopment as an anti-tubercular agent

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

  • In Vitro Studies: Laboratory studies have demonstrated its ability to inhibit bacterial growth in cultures of antibiotic-resistant strains, highlighting its potential as a novel therapeutic option.
  • Animal Models: Preclinical trials using animal models have indicated promising results in reducing inflammation and bacterial load, supporting further development for clinical use .

Comparison with Similar Compounds

Key Observations :

  • The morpholino group in "this compound" balances hydrophilicity and lipophilicity, likely improving bioavailability compared to highly halogenated analogs.

Antimycobacterial Activity

Compound Name MIC/IC50 against M. tuberculosis Cytotoxicity (HEK-293) Reference
This compound Data not available N/A -
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide 65% inhibition at 6.25 μg/mL (H37Rv) Not tested
5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide IC50 = 0.728 mg/mL; IC90 = 0.819 mg/mL Non-toxic
N-(2-Morpholinoethyl)pyrazine-2-carboxamide MIC = 8.0 μg/mL (H37Rv) Non-toxic

Key Observations :

  • Halogenated aryl groups (e.g., 4-chlorophenyl, 3-iodo-4-methylphenyl) significantly boost antimycobacterial activity, likely due to improved target binding .
  • The morpholino group in ethyl or pyrimidine contexts retains activity while reducing cytotoxicity, suggesting a favorable safety profile .

Key Observations :

  • Bulky substituents (e.g., tert-butyl) enhance antifungal and photosynthesis-inhibiting activities, possibly by disrupting membrane integrity or electron transport .

Structure-Activity Relationships (SAR)

Halogenation : Chlorine or iodine at R1/R3 positions increases lipophilicity and antimycobacterial potency but may reduce solubility .

Morpholino Group: Introduces polarity, improving solubility and non-toxicity without compromising activity .

Heterocyclic Moieties : Pyrimidine (as in the target compound) or thiazole (e.g., ) rings enhance target specificity through π-π stacking or hydrogen bonding.

Bulkier Substituents : tert-Butyl groups improve antifungal activity but may hinder membrane transport .

Biological Activity

N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes, including pain modulation, satiety, and stress response.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of pyrimidine-4-carboxamides have revealed important insights into the design of effective NAPE-PLD inhibitors. For instance, modifications to the morpholine group and the introduction of different substituents have been shown to significantly affect the potency of these compounds. The most potent inhibitors demonstrated IC50 values in the low micromolar range, indicating their effectiveness in reducing NAE levels in biological systems .

Inhibition of NAPE-PLD

The biological activity of this compound has been evaluated through biochemical assays that measure its inhibitory potency against NAPE-PLD. These assays typically utilize membrane lysates from cells overexpressing human NAPE-PLD, with results indicating that this compound can effectively decrease enzyme activity and, consequently, NAE production .

Cytotoxicity Studies

In addition to its inhibitory effects on NAPE-PLD, the cytotoxicity of this compound has been assessed against various cancer cell lines. The compound exhibited moderate cytotoxicity against A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cells, with IC50 values suggesting potential as an anticancer agent. The SAR studies indicated that electron-donating groups on the aromatic ring enhance cytotoxicity, highlighting the importance of structural modifications in optimizing therapeutic effects .

Case Studies

  • Study on Anti-Tubercular Activity : In a related study, derivatives of pyrazine carboxamides were synthesized and tested for anti-tubercular activity against Mycobacterium tuberculosis. Some compounds showed significantly higher activity than standard treatments, suggesting that modifications similar to those made in this compound could lead to new anti-TB agents .
  • Cytotoxicity Assessment : A series of compounds including derivatives similar to this compound were evaluated for their cytotoxic effects on human embryonic kidney cells. The results indicated a dose-dependent response with specific derivatives showing promising low IC50 values, which warrants further investigation into their mechanisms of action .

Data Summary

Compound NameTarget EnzymeIC50 (µM)Biological Activity
This compoundNAPE-PLDLow MicromolarInhibitor
Related Pyrazine DerivativeM. tuberculosis≤ 2Anti-TB
Cytotoxic Derivative 1A549 CellsModerateAnticancer
Cytotoxic Derivative 2PC-3 CellsModerateAnticancer

Q & A

Q. What are the common synthetic routes for N-(6-morpholinopyrimidin-4-yl)pyrazine-2-carboxamide?

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A standard approach involves reacting a pyrazine-2-carboxylic acid derivative with a morpholine-substituted pyrimidine amine in the presence of a coupling agent (e.g., EDC/HOBt) and a polar aprotic solvent like DMF. Reaction progress is monitored via TLC, and purification is achieved through column chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity.
  • IR spectroscopy to validate amide bond formation (C=O stretch ~1650 cm⁻¹).
  • Mass spectrometry (ESI-MS) for molecular weight confirmation.
  • X-ray crystallography to resolve crystal packing and hydrogen-bonding networks (e.g., using SHELX software for refinement) .

Q. What biological activities have been reported for this compound?

Preliminary studies highlight antitubercular and antimicrobial properties. For example, derivatives with nitro or halogen substituents exhibit MIC values of 12.5–32 µg/mL against Mycobacterium tuberculosis H37Rv. Activity is often linked to interactions with enzymes like mycolic acid cyclopropane synthase .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

X-ray diffraction reveals intramolecular N–H⋯N hydrogen bonds and π–π stacking interactions. For instance, monoclinic vs. triclinic polymorphs show dihedral angle variations (61–84°) between pyrazine and pyridine rings, impacting supramolecular frameworks. SHELXL refinement and PLATON analysis are critical for validating space groups and symmetry .

Q. How can contradictions in biological activity data across studies be addressed methodologically?

Discrepancies in MIC values (e.g., 12.5 vs. 32 µg/mL) may arise from assay conditions (e.g., bacterial strain variability, inoculum size). Standardizing protocols (CLSI guidelines) and using isogenic mutant strains can reduce variability. Cross-validation with in silico docking (e.g., against CmaA2 or HTT targets) clarifies structure-activity relationships (SAR) .

Q. What computational strategies predict binding modes and selectivity for this compound?

Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like Huntington’s disease-associated HTT protein. Pharmacophore modeling identifies critical hydrogen-bond acceptors (pyrazine N) and hydrophobic pockets (morpholine ring). QSAR studies optimize logP and polar surface area for blood-brain barrier penetration .

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Solvent optimization : Replacing DMF with acetonitrile reduces side reactions.
  • Catalyst screening : Pd(OAc)₂/Xantphos enhances coupling efficiency in Suzuki reactions.
  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h (70°C, 150 W) .

Q. What structural modifications enhance pharmacological properties while minimizing toxicity?

  • Electron-withdrawing groups (e.g., –CF₃, –NO₂) on the pyrimidine ring improve antitubercular activity (MIC <6.25 µg/mL).
  • Piperazine substitution for morpholine increases solubility (cLogP reduction by 0.5–1.0).
  • In vitro cytotoxicity assays (HEK-293 cells) confirm selectivity indices >10 for lead candidates .

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